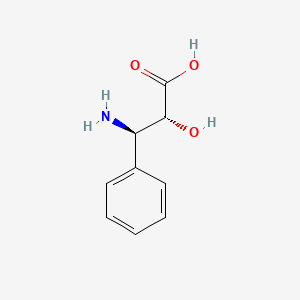

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

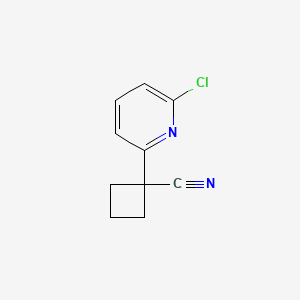

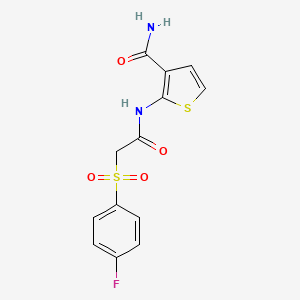

“(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid” is a compound that falls under the category of organic compounds known as phenylpropanoic acids . These are compounds containing a benzene ring conjugated to a propanoic acid .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an amino group (-NH2), a hydroxy group (-OH), and a phenyl group (a benzene ring) attached to a propanoic acid backbone .Chemical Reactions Analysis

As an organic compound, “(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid” can participate in various chemical reactions. For instance, as an amine, it can act as a good nucleophile and react with many electrophilic functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Phenolic compounds, for example, have characteristic properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .科学的研究の応用

Synthesis and Optical Resolution

Optical Resolution and Synthesis Techniques

The synthesis and optical resolution of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid have been studied. Techniques involve the use of resolving agents and preferential crystallization to achieve optical purity, highlighting its potential in stereospecific chemical processes (Shiraiwa et al., 2003); (Shiraiwa et al., 2006).

Chemo-Enzymatic Synthesis

Chemo-enzymatic methods have been explored for synthesizing derivatives of this compound. This includes using enzymes like lipases for enantiomer separation, showcasing the integration of chemical and biological methods in synthesis (Zhao et al., 2014).

Bioactivity and Antifungal Properties

- Antifungal Tripeptides Study: Computational peptidology assisted by conceptual density functional theory has been utilized to study new antifungal tripeptides containing (2R)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]propanamido]-5-[(diaminomethylidene)amino]pentanoic acid. This emphasizes its role in the development of new antifungal agents (Flores-Holguín et al., 2019).

Application in Chemical Transformations

- Chemical Transformations and Applications: The compound has been used in various chemical transformations. This includes its use in cross-coupling reactions and as an intermediate in biosynthesis pathways, demonstrating its versatility in organic chemistry and biosynthesis studies (Wan et al., 2013); (Jarvis et al., 2000).

特性

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide](/img/structure/B2958680.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)

![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)

![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2958694.png)